molecular formula C9H12N2O4S B1587410 N-isopropyl-2-nitrobenzenesulfonamide CAS No. 23530-42-9

N-isopropyl-2-nitrobenzenesulfonamide

Cat. No. B1587410
CAS RN: 23530-42-9
M. Wt: 244.27 g/mol
InChI Key: AGNODYCWEZDMHI-UHFFFAOYSA-N
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Description

“N-isopropyl-2-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C9H12N2O4S . It has a molecular weight of 244.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “N-isopropyl-2-nitrobenzenesulfonamide” is 1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-7,10H,1-2H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-isopropyl-2-nitrobenzenesulfonamide” is a solid at room temperature .

Scientific Research Applications

Versatile Synthesis of Secondary Amines

N-isopropyl-2-nitrobenzenesulfonamide is used in the synthesis of secondary amines. The sulfonamides derived from this compound can be alkylated via the Mitsunobu reaction or conventional methods to yield N-alkylated sulfonamides. These can be deprotected via Meisenheimer complexes, resulting in secondary amines in high yields (Fukuyama, Cheung, & Jow, 1995).

Application in Cytotoxic Agents

Research has explored the use of nitrobenzenesulfonamides containing nitroisopropyl groups as hypoxic cell selective cytotoxic agents. These compounds have shown preferential toxicity to hypoxic EMT6 mammary carcinoma cells, indicating their potential in cancer therapy (Saari et al., 1991).

Alcohol Reduction

The compound N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, related to N-isopropyl-2-nitrobenzenesulfonamide, is used in the reduction of alcohols. This process involves the formation and loss of dinitrogen from monoalkyl diazene intermediates under mild reaction conditions (Movassaghi & Ahmad, 2007).

Solid-Phase Synthesis Applications

Nitrobenzenesulfonamides are used in solid-phase synthesis. They serve as intermediates in various chemical transformations, including rearrangements to produce diverse privileged scaffolds, highlighting their versatility in synthetic chemistry (Fülöpová & Soural, 2015).

Potential in Polymer Systems for siRNA Conjugation

The 2-nitrobenzenesulfonamide group, similar to N-isopropyl-2-nitrobenzenesulfonamide, has been reported as a chemical linker in siRNA-polymer conjugates. This application exploits the difference in redox potential across the cellular membrane, enhancing the stability of siRNA in extracellular environments and promoting its release under intracellular conditions (Huang et al., 2017).

Scientific Research Applications of N-Isopropyl-2-nitrobenzenesulfonamide

Versatile Synthesis of Secondary Amines

N-isopropyl-2-nitrobenzenesulfonamide is used in the synthesis of secondary amines. The sulfonamides derived from this compound can be alkylated via the Mitsunobu reaction or conventional methods to yield N-alkylated sulfonamides. These can be deprotected via Meisenheimer complexes, resulting in secondary amines in high yields (Fukuyama, Cheung, & Jow, 1995).

Application in Cytotoxic Agents

Research has explored the use of nitrobenzenesulfonamides containing nitroisopropyl groups as hypoxic cell selective cytotoxic agents. These compounds have shown preferential toxicity to hypoxic EMT6 mammary carcinoma cells, indicating their potential in cancer therapy (Saari et al., 1991).

Alcohol Reduction

The compound N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, related to N-isopropyl-2-nitrobenzenesulfonamide, is used in the reduction of alcohols. This process involves the formation and loss of dinitrogen from monoalkyl diazene intermediates under mild reaction conditions (Movassaghi & Ahmad, 2007).

Safety And Hazards

The compound has been classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-nitro-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNODYCWEZDMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400007
Record name N-isopropyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-2-nitrobenzenesulfonamide

CAS RN

23530-42-9
Record name N-(1-Methylethyl)-2-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23530-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-isopropyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of 2-nitrobenzene-1-sulfonyl chloride (1.11 g, 5.0 mmol) in MeOH (30 mL) was added isopropylamine (0.85 mL, 2.0 eq) and Et3N (1.4 mL, 2.0 eq). The mixture was stirred overnight at room temperature. The solvent was removed and the crude was purified by silica gel chromatography to obtain the desired product N-isopropyl-2-nitrobenzenesulfonamide (0.774 g, isolated yield 63%).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Isopropylamine (11.07 g, 68.85 mmol) and triethylamine (13 ml, 93 mmol) were dissolved in dichloromethane (50 ml) and the mixture was stirred under ice-cooling. Thereto was added 2-nitrobenzenesulfonyl chloride (10.11 g, 45.62 mmol), and the mixture was stirred at room temperature for 6 hr. The reaction mixture was diluted with ethyl acetate-hexane=1:1 mixed solvent, and the organic layer was washed with diluted hydrochloric acid and water, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, the solution was concentrated under reduced pressure and the obtained solid was washed with hexane and air-dried to give the title compound (10.73 g, yield 96%) as a colorless solid.
Quantity
11.07 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.11 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Mutahir, M Yar, MA Khan, N Ullah… - Journal of the Iranian …, 2015 - Springer
In this paper, we have screened a library of two different series of compounds to identify potent lipoxygenase (LOX) inhibitors. A number of new biphenyl bis(benzenesulfonamides) 2–3, …
Number of citations: 5 link.springer.com
A Bach, K Strømgaard - Synthesis, 2011 - thieme-connect.com
A synthetic route for replacing the central amino acid in the tripeptide Thr-Ala-Val (TAV) with a 1, 3-substituted benzene ring was developed. l-Threonine was introduced into the …
Number of citations: 2 www.thieme-connect.com

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